Zilpaterol hydrochloride (Chemical Abstract Service Number: 119520-06-8) is derived from the modification of other beta-adrenergic compounds. It belongs to the class of beta-agonists, which are known for their role in stimulating beta-adrenergic receptors, leading to various physiological effects such as increased muscle growth and altered fat deposition in livestock .
The synthesis of zilpaterol involves several chemical reactions that transform starting materials into the final product. A notable method includes:
This method has been optimized to reduce processing steps and costs while utilizing commercially available reagents .
Zilpaterol has a complex molecular structure characterized by its unique arrangement of atoms:
The structural formula reflects a tetrahydro-imidazo-benzazepin framework, which is essential for its biological activity.
Zilpaterol participates in various chemical reactions that are critical for its synthesis and metabolism:
These reactions are fundamental in both the synthetic pathway of zilpaterol and its metabolic pathways in biological systems.
Zilpaterol functions primarily as a beta-adrenergic receptor agonist:
These mechanisms contribute significantly to its effectiveness as a growth promoter in cattle.
Zilpaterol hydrochloride exhibits distinct physical and chemical properties:
These properties influence its formulation and application in veterinary medicine.
Zilpaterol is primarily used within the agricultural sector for:
The use of zilpaterol has implications not only for agricultural practices but also for understanding metabolic processes related to beta-adrenergic signaling.
Zilpaterol hydrochloride is a synthetic phenethanolamine derivative with the chemical name (±)-trans-4,5,6,7-tetrahydro-7-hydroxy-6-(isopropylamino)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one hydrochloride. Its molecular formula is C₁₄H₂₀ClN₃O₂, with a molar mass of 297.78 g/mol [1] [6] [8]. Structurally, zilpaterol features a unique benzazepine ring system and two chiral centers, yielding four optical enantiomers. The commercially available form is a racemic mixture of the (6R,7R)-(−)- and (6S,7S)-(+)-enantiomers as the hydrochloride salt [6].
Zilpaterol functions as a potent β-adrenergic receptor agonist, binding to both β₁- and β₂-adrenergic receptor subtypes. In vitro studies demonstrate its binding affinity (Ki) for β₂-adrenergic receptors is 1.1 × 10⁻⁶ M, while affinity for β₁-adrenergic receptors is lower (Ki = 1.0 × 10⁻⁵ M) [2]. This dual-receptor engagement distinguishes zilpaterol from some other beta-agonists and underpins its pharmacological effects in skeletal muscle and adipose tissue [5] [9].
Table 1: Beta-Adrenergic Receptor Binding Affinity of Zilpaterol
Receptor Subtype | Binding Affinity (Ki) | Primary Tissue Actions |
---|---|---|
β₂-Adrenergic receptor | 1.1 × 10⁻⁶ M | Skeletal muscle hypertrophy, lipolysis |
β₁-Adrenergic receptor | 1.0 × 10⁻⁵ M | Cardiac stimulation (minor) |
Zilpaterol’s primary mechanism involves activation of β-adrenergic receptors coupled to Gₛ proteins, stimulating adenylate cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) production. Elevated cAMP activates protein kinase A, which subsequently phosphorylates key regulatory proteins in muscle and fat cells [2] [9].
In skeletal muscle, zilpaterol shifts metabolic pathways toward protein synthesis and hypertrophy:
In adipose tissue, zilpaterol promotes lipolysis:
This dual action—increasing lean mass while reducing fat deposition—classifies zilpaterol as a nutrient repartitioning agent. Studies in ruminants confirm it improves feed efficiency by 10.3–14.8% and carcass muscle mass by 6.1–13.7% [4] [6].
Zilpaterol, ractopamine, clenbuterol, and lubabegron are beta-adrenergic ligands used in livestock, but they differ significantly in structure, receptor selectivity, and effects:
Lubabegron: Selective beta-adrenergic receptor modulator (β₃-adrenergic receptor agonist; β₁/β₂ antagonist) [5].
Structural differences:
Zilpaterol’s benzazepine core contrasts with ractopamine’s phenol-ethanolamine structure and clenbuterol’s chlorinated benzene ring [5] [6]. These variations influence absorption, metabolism, and tissue retention.
Functional outcomes:
Table 2: Pharmacodynamic Comparison of Beta-Adrenergic Ligands in Ruminants
Compound | Primary Receptor Targets | Growth Promotion | Lipolytic Effect | Unique Properties |
---|---|---|---|---|
Zilpaterol | β₂ > β₁ | High | High | Benzazepine structure |
Ractopamine | β₁ > β₂ | Moderate | Moderate | Shorter elimination half-life |
Clenbuterol | β₂ = β₁ | High | Very high | Illegal in food animals; human toxicity risk |
Lubabegron | β₃ (agonist); β₁/β₂ (antagonist) | Low | Low | Reduces environmental ammonia |
Zilpaterol undergoes extensive hepatic biotransformation in cattle and sheep, primarily via conjugation reactions:
Excretion studies in cattle reveal:
Residue studies indicate zilpaterol residues are predominantly in liver (≤12 ppb free base equivalent) and muscle (≤0.5 ppb) after a 3-day withdrawal period, complying with U.S. Food and Drug Administration tolerances [6] [7]. Human exposure assessments show low urinary concentrations (mean zilpaterol: 0.07 ng/mL) in populations consuming beef, suggesting minimal residue transfer [7].
Zilpaterol’s metabolism is influenced by ruminant-specific factors:
Table 3: Effects of Zilpaterol on Fatty Acid Metabolism Gene Expression in Ovine Longissimus Dorsi
Gene | Function | Regulation by Zilpaterol | Biological Outcome |
---|---|---|---|
Hormone-sensitive lipase | Triglyceride hydrolysis | Upregulated | Increased lipolysis; reduced fat mass |
Acetyl-coenzyme A carboxylase | Fatty acid synthesis | Downregulated | Decreased intramuscular fat deposition |
Lipoprotein lipase | Fatty acid uptake into cells | Upregulated | Altered fatty acid trafficking |
Glycerol-3-phosphate acyltransferase | Triglyceride synthesis | Upregulated | Modified fatty acid esterification |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7